molecular formula C11H14ClN3O B555558 2-amino-3-(1H-indol-3-yl)propanamide hydrochloride CAS No. 67607-61-8

2-amino-3-(1H-indol-3-yl)propanamide hydrochloride

Cat. No.: B555558
CAS No.: 67607-61-8
M. Wt: 239.7 g/mol
InChI Key: WOBDANBSEWOYKN-UHFFFAOYSA-N
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Description

An amino acid amide used as a substrate for studying the action of aminopeptidase enzyme. Note: The isomer L-Tryptophanamide, Hydrochloride is also available as Catalogue Number T895505

Mechanism of Action

Target of Action

H-DL-trp-nh2 HCl, also known as D,L-Tryptophanamide Hydrochloride, is an amino acid amide . It is primarily used as a substrate for studying the action of aminopeptidase enzymes .

Mode of Action

As a substrate for aminopeptidase enzymes, it likely interacts with these enzymes to facilitate their function . Aminopeptidases are responsible for removing amino acids from the N-terminus of proteins and peptides, which is a crucial process in protein degradation and regulation.

Biochemical Pathways

H-DL-trp-nh2 HCl is involved in the metabolism of tryptophan, an essential amino acid . Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

It is known that the compound is soluble in methanol and water , which could influence its absorption and distribution in the body.

Result of Action

Given its role as a substrate for aminopeptidase enzymes, it likely contributes to protein degradation and regulation processes .

Action Environment

The action, efficacy, and stability of H-DL-trp-nh2 HCl can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that its action could be influenced by the surrounding medium . Additionally, storage conditions can impact its stability, with recommendations for storage at 4°C, sealed, and away from moisture .

Biochemical Analysis

Biochemical Properties

It is known to interact with aminopeptidase enzymes These enzymes play a crucial role in protein degradation and regulation of biological processes

Molecular Mechanism

It is known to serve as a substrate for aminopeptidase enzymes , suggesting it may be involved in protein degradation processes

Metabolic Pathways

It is known that tryptophan, a related compound, is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways

Properties

IUPAC Name

2-amino-3-(1H-indol-3-yl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10;/h1-4,6,9,14H,5,12H2,(H2,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBDANBSEWOYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90915018
Record name 2-Amino-3-(1H-indol-3-yl)propanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90915018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95373-47-0
Record name 1H-Indole-3-propanamide, alpha-amino-, hydrocloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095373470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-(1H-indol-3-yl)propanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90915018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-3-(1H-indol-3-yl)propanamide hydrochloride
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